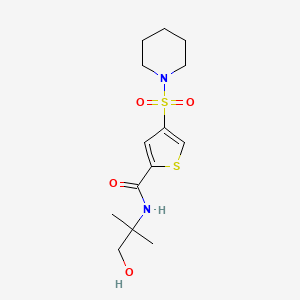
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and proliferation. It has also been shown to inhibit the activation of B cells and the production of autoantibodies, leading to the suppression of autoimmune responses. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been shown to have a favorable safety profile in preclinical studies. However, the use of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in clinical trials may be limited by its potential for drug-drug interactions and its potential for adverse effects, such as hepatotoxicity.
Orientations Futures
There are several potential future directions for the development of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide as a therapeutic agent. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another potential direction is the investigation of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in other types of cancers and autoimmune diseases. Additionally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety of this class of drugs.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide involves several chemical reactions, including the condensation of 2-chloro-4-nitrophenol with 2,2-dimethylpropanol, followed by the reduction of the resulting nitro compound with zinc in acetic acid. The obtained amine is then reacted with 4-chloro-2-thiophenecarboxylic acid, and the resulting product is treated with piperidine and sulfonyl chloride to yield N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. N-(2-hydroxy-1,1-dimethylethyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has also been investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-14(2,10-17)15-13(18)12-8-11(9-21-12)22(19,20)16-6-4-3-5-7-16/h8-9,17H,3-7,10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMUAMFKCWECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
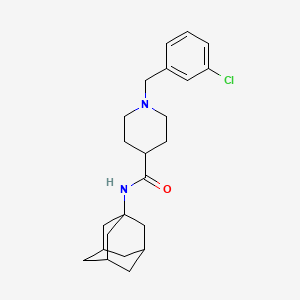
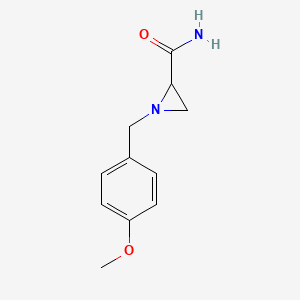
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
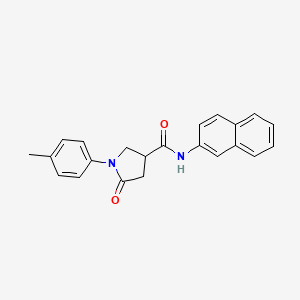
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
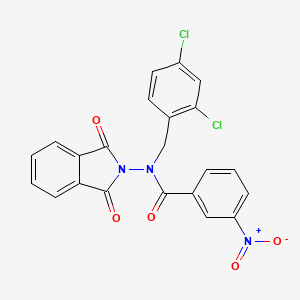
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4888556.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
